tert-Butyl 20-chloroicosanoate
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Overview
Description
tert-Butyl 20-chloroicosanoate is an organic compound with the molecular formula C24H47ClO2 and a molecular weight of 403.08 g/mol . This compound is a derivative of icosanoic acid, featuring a tert-butyl ester group and a chlorine atom at the 20th carbon position. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl 20-chloroicosanoate typically involves the esterification of icosanoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
tert-Butyl 20-chloroicosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of various substituted derivatives
Scientific Research Applications
tert-Butyl 20-chloroicosanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the production of specialty chemicals, surfactants, and lubricants .
Mechanism of Action
The mechanism of action of tert-Butyl 20-chloroicosanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s chemical properties. These interactions can affect various biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
tert-Butyl 20-chloroicosanoate can be compared with other similar compounds, such as:
tert-Butyl alcohol: A simpler compound with a tert-butyl group and a hydroxyl group, used as a solvent and intermediate in organic synthesis.
tert-Butylbenzene: Contains a tert-butyl group attached to a benzene ring, used in the production of polymers and as a chemical intermediate.
tert-Butyl esters: A class of compounds where the tert-butyl group is attached to various ester functionalities, widely used in organic synthesis and industrial applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
Molecular Formula |
C24H47ClO2 |
---|---|
Molecular Weight |
403.1 g/mol |
IUPAC Name |
tert-butyl 20-chloroicosanoate |
InChI |
InChI=1S/C24H47ClO2/c1-24(2,3)27-23(26)21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-25/h4-22H2,1-3H3 |
InChI Key |
MMTLWULODYLTGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCCl |
Origin of Product |
United States |
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